

# physical and chemical properties of (S)-Styrene oxide

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## Compound of Interest

Compound Name: (S)-Styrene oxide

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## (S)-Styrene Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**(S)-Styrene oxide**, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereospecific nature and the reactivity of its oxirane ring make it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth overview of the physical and chemical properties of **(S)-styrene oxide**, along with detailed experimental protocols and relevant metabolic pathways.

## Core Physical and Chemical Properties

The fundamental properties of **(S)-styrene oxide** are summarized below, providing a critical resource for its application in research and development.

## Physical Properties of (S)-Styrene Oxide

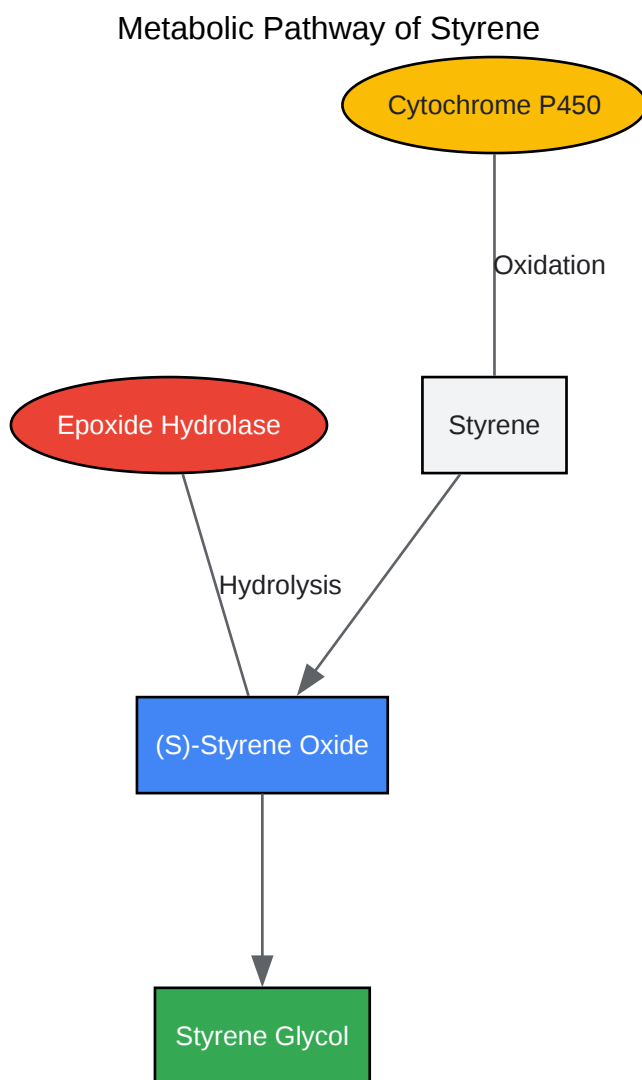
Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O	[1][2]
Molecular Weight	120.15 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1][3][4]
Density	~1.051 g/mL at 25 °C	[1][4][5]
Boiling Point	192-194 °C	[1][4][5]
Melting Point	-37 °C	[6][7][8]
Refractive Index (n <sub>20/D</sub> )	~1.535	[4][5]
Specific Rotation ([α] <sub>20/D</sub> )	-33° to -34° (neat)	[3][5]
Solubility	Slightly soluble in water; soluble in most organic solvents.[6][7][9]	
Vapor Pressure	0.3 mmHg at 68°F	[10]
Vapor Density	4.14 (Air = 1)	[7][10]
Flash Point	175 °F (79.4 °C)	[1][10]

## Chemical Properties and Identification of (S)-Styrene Oxide

Property	Value	References
Chemical Name	(2S)-2-Phenyloxirane	[2]
Synonyms	(S)-(-)-Epoxystyrene, (S)-Phenyloxirane, (S)-Styryl oxide	[1]
CAS Number	20780-54-5	[1][4]
Chirality	(S)-enantiomer	[4]
Reactivity	The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. It can also undergo polymerization.[4][7]	
Optical Purity (ee)	Commercially available with ee $\geq$ 98%	[5]

## Metabolic Pathway of Styrene Oxide

Styrene, a precursor to styrene oxide, is metabolized in the body primarily by cytochrome P450 enzymes to form styrene oxide.[6] This epoxide is a reactive intermediate and is subsequently detoxified by the enzyme epoxide hydrolase, which catalyzes its hydrolysis to styrene glycol.[6][7]



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Caption: Metabolic conversion of styrene to **(S)-styrene oxide** and its subsequent detoxification.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **(S)-styrene oxide**, critical for its practical application in a laboratory setting.

## Enantioselective Synthesis: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective synthesis of epoxides from unfunctionalized alkenes, such as styrene.

Materials:

- Styrene
- (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
- Sodium hypochlorite (NaOCl, commercial bleach)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 4-Phenylpyridine N-oxide (optional co-catalyst)
- pH 11.3 buffer (e.g., 0.05 M Na<sub>2</sub>HPO<sub>4</sub> adjusted with NaOH)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 equiv) and dichloromethane.
- Add the (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) and, if used, the 4-phenylpyridine N-oxide co-catalyst (0.25 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the buffered sodium hypochlorite solution (1.5 equiv) dropwise over 1-2 hours with vigorous stirring.
- Allow the reaction to stir at 0 °C until the styrene has been consumed, as monitored by TLC or GC analysis.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution in vacuo to yield the crude **(S)-styrene oxide**.

## Purification: Flash Column Chromatography

Purification of the crude **(S)-styrene oxide** is typically achieved by flash column chromatography.

Materials:

- Crude **(S)-styrene oxide**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

Procedure:

- Prepare a silica gel column in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).
- Dissolve the crude **(S)-styrene oxide** in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **(S)-styrene oxide**.

## Analysis: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized **(S)-styrene oxide** can be determined using chiral gas chromatography.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Column: A column coated with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse), is effective for separating the enantiomers of styrene oxide.<sup>[11]</sup>
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Program: A suitable temperature program should be developed to achieve baseline separation of the two enantiomers. For example, an initial temperature of 60 °C held for 1 minute, followed by a ramp of 5 °C/min to 120 °C.

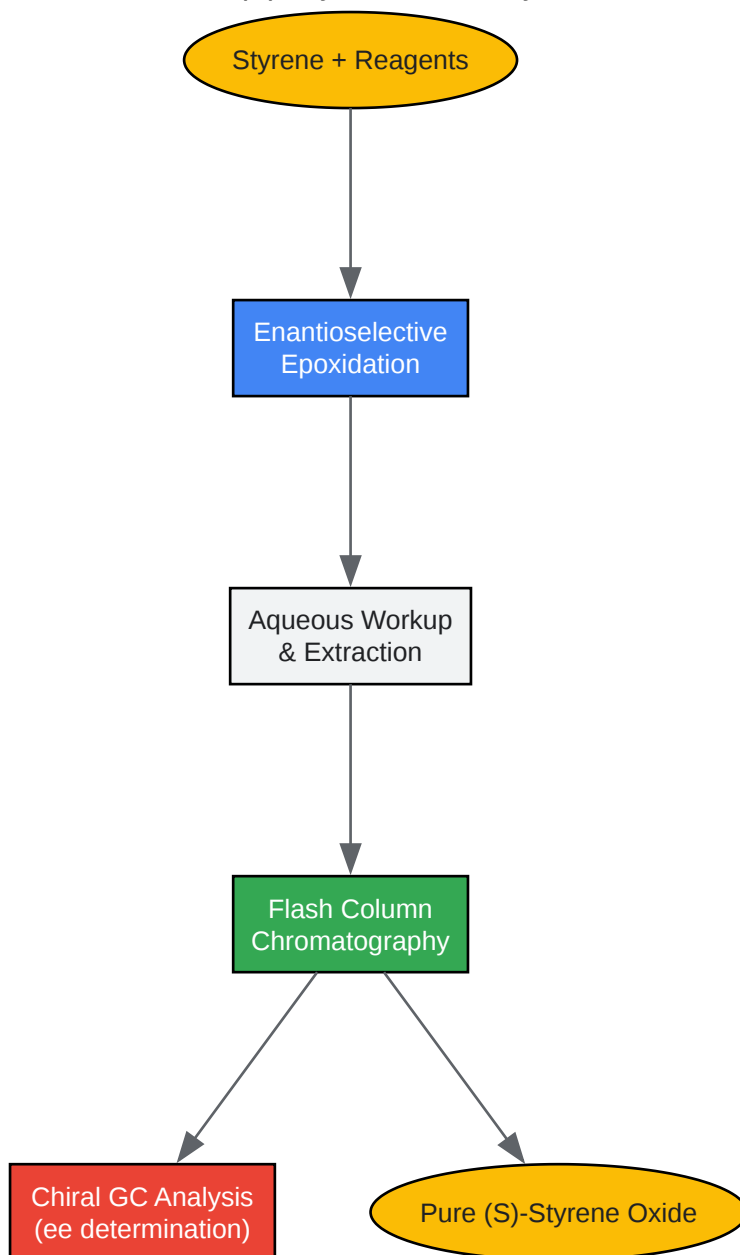
Procedure:

- Prepare a dilute solution of the purified **(S)-styrene oxide** in a suitable solvent (e.g., dichloromethane).
- Inject a small volume (e.g., 1 µL) of the sample into the GC.
- Record the chromatogram. The two enantiomers will appear as separate peaks.
- Integrate the peak areas for the (R)- and (S)-enantiomers.
- Calculate the enantiomeric excess using the following formula:  $ee (\%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] \times 100$

## Experimental Workflow

The general workflow for the synthesis and analysis of **(S)-styrene oxide** is depicted below.

## General Workflow for (S)-Styrene Oxide Synthesis and Analysis



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Caption: A typical experimental workflow for producing and verifying **(S)-styrene oxide**.

## Chemical Reactivity and Applications

The primary utility of **(S)-styrene oxide** lies in the regioselective ring-opening of the epoxide by various nucleophiles.<sup>[4]</sup> This reactivity allows for the introduction of a wide range of functional groups with stereocontrol, making it a cornerstone in the synthesis of chiral pharmaceuticals



and other fine chemicals.[3][12] The attack of a nucleophile can occur at either the benzylic or the terminal carbon of the epoxide ring, and the regioselectivity can often be controlled by the choice of nucleophile, catalyst, and reaction conditions. This versatility makes **(S)-styrene oxide** a powerful tool for medicinal chemists and researchers in drug development.

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